molecular formula C12H14N2O2 B192812 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 152628-03-0

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B192812
M. Wt: 218.25 g/mol
InChI Key: XWAJTVCEILFDGU-UHFFFAOYSA-N
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Patent
US08637676B2

Procedure details

7-Methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid (30.0 g, 137 mmol) was dissolved in MeOH (550 mL) and added to a round bottom flask, followed by the addition of 20 mL of a hydrogen chloride solution (30:70, conc. HCl:water). The mixture was refluxed for 12 hours then concentrated under reduced pressure to afford the title compound as a yellow solid (31.8 g, 137 mmol). MS m/z: [M+H+] calcd for C13H16N2O2, 233.12. found 233.2.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[N:8]=[C:9]([CH2:11][CH2:12][CH3:13])[NH:10][C:6]=2[CH:5]=[C:4]([C:14]([OH:16])=[O:15])[CH:3]=1.Cl.[CH3:18]O>>[CH3:18][O:15][C:14]([C:4]1[CH:3]=[C:2]([CH3:1])[C:7]2[N:8]=[C:9]([CH2:11][CH2:12][CH3:13])[NH:10][C:6]=2[CH:5]=1)=[O:16]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=CC(=CC2=C1N=C(N2)CCC)C(=O)O
Name
Quantity
550 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=C(N2)CCC)C(=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 137 mmol
AMOUNT: MASS 31.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.